3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure . For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The structures of similar compounds were confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Scientific Research Applications
Fluorinated Compounds in Medicinal Chemistry
Fluorination of compounds like 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one has been shown to improve pharmacokinetic profiles and increase selectivity and affinity for certain receptors. For instance, the incorporation of fluorine into ligands for the 5-HT1D receptor significantly reduced their pKa, which had a beneficial influence on oral absorption, demonstrating the impact of fluorination on enhancing drug properties (van Niel et al., 1999).
Dual-Action Antidepressants
Compounds with structures similar to this compound have been synthesized to act as dual inhibitors for 5-HT1A serotonin receptors and serotonin transporters, indicating potential as new classes of antidepressant drugs. These compounds show high nanomolar affinity for both the receptor and the transporter, with certain derivatives demonstrating potent in vitro activity indicative of their therapeutic potential (Martínez et al., 2001).
Antimalarial Activity
Piperazine and pyrrolidine derivatives, including those fluorinated or with similar structural motifs to this compound, have been evaluated for their capacity to inhibit the growth of Plasmodium falciparum. The presence of a hydroxyl group, a propane chain, and a fluorine atom has been crucial for antiplasmodial activity, suggesting a pathway for developing new antimalarial agents (Mendoza et al., 2011).
Antitumor and Antidepressant Derivatives
Novel derivatives incorporating the piperazine motif have been synthesized for their antitumor and antidepressant activities. The manipulation of the piperazine scaffold, including its fluorination, has led to compounds with improved binding affinities, metabolic stability, and selectivity, indicating their potential for treating various conditions including psychostimulant use disorders and cancer (Slack et al., 2020).
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, have a wide range of biological activities and can act as dopamine and serotonin antagonists .
Mode of Action
Based on the known activities of similar piperazine derivatives, it can be inferred that this compound may interact with its targets (potentially dopamine and serotonin receptors) to exert its effects .
Biochemical Pathways
Given the potential interaction with dopamine and serotonin receptors, it’s plausible that this compound could influence pathways related to neurotransmission .
Pharmacokinetics
The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Based on the potential interaction with dopamine and serotonin receptors, it can be inferred that this compound may influence neurotransmission, potentially leading to changes in mood, cognition, or behavior .
Action Environment
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For example, it may bind to specific active sites on enzymes, altering their conformation and activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, leading to changes in gene expression patterns. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect enzyme activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery. These molecular interactions highlight the complex mechanism of action of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of temporal dynamics in its biochemical analysis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects underscore the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites by modulating the activity of key metabolic enzymes. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the overall metabolic profile of the cell. Understanding these metabolic interactions is crucial for elucidating the biochemical role of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Additionally, binding proteins may facilitate its distribution within the cell, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the cellular dynamics of this compound .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can direct this compound to these subcellular locations, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action .
Properties
IUPAC Name |
3-chloro-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClFN2O/c10-2-1-9(14)13-7-5-12(4-3-11)6-8-13/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFXBIOKWGRRJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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